molecular formula C8H4F3NO4 B2702034 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid CAS No. 2092138-51-5

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid

Cat. No. B2702034
M. Wt: 235.118
InChI Key: UPRNPQCAUHXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid (DFM-FNA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. The compound is a derivative of benzoic acid and is commonly used as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further research is needed to fully understand the effects of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid on the body.

Advantages And Limitations For Lab Experiments

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in various applications. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid. One area of interest is the development of new drugs based on the compound's antimicrobial, anti-inflammatory, and anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid and its effects on the body. Finally, there is potential for the use of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid as a fluorescent probe for the detection of metal ions in biological systems.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid can be achieved through various methods, including the reaction of 3-(difluoromethyl) benzoic acid with 4-fluoro-5-nitroanthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Scientific Research Applications

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been extensively studied for its potential use in various scientific research applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs. Additionally, 3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

3-(difluoromethyl)-4-fluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-6-4(7(10)11)1-3(8(13)14)2-5(6)12(15)16/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRNPQCAUHXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-fluoro-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.